![molecular formula C23H23FN2O5S B12501649 N~2~-[(4-fluorophenyl)sulfonyl]-N-(2-methoxybenzyl)-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12501649.png)
N~2~-[(4-fluorophenyl)sulfonyl]-N-(2-methoxybenzyl)-N~2~-(4-methoxyphenyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-[(4-fluorophenyl)sulfonyl]-N-(2-methoxybenzyl)-N~2~-(4-methoxyphenyl)glycinamide is a complex organic compound with the molecular formula C23H23FN2O5S This compound is characterized by the presence of fluorophenyl, sulfonyl, methoxybenzyl, and methoxyphenyl groups attached to a glycinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-fluorophenyl)sulfonyl]-N-(2-methoxybenzyl)-N~2~-(4-methoxyphenyl)glycinamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Glycinamide Backbone: The glycinamide backbone is synthesized through the reaction of glycine with appropriate protecting groups to prevent unwanted side reactions.
Introduction of the Fluorophenyl and Sulfonyl Groups: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, followed by the addition of the sulfonyl group using sulfonyl chloride under basic conditions.
Attachment of the Methoxybenzyl and Methoxyphenyl Groups: These groups are introduced through alkylation reactions using methoxybenzyl chloride and methoxyphenyl chloride, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(4-fluorophenyl)sulfonyl]-N-(2-methoxybenzyl)-N~2~-(4-methoxyphenyl)glycinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and methoxybenzyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted glycinamide derivatives.
Scientific Research Applications
N~2~-[(4-fluorophenyl)sulfonyl]-N-(2-methoxybenzyl)-N~2~-(4-methoxyphenyl)glycinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N2-[(4-fluorophenyl)sulfonyl]-N-(2-methoxybenzyl)-N~2~-(4-methoxyphenyl)glycinamide involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N~2~-[(2-Fluorophenyl)sulfonyl]-N-(4-methoxybenzyl)methioninamide
- N,N-Dibenzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide
- N~2~-(4-Fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]glycinamide
Uniqueness
N~2~-[(4-fluorophenyl)sulfonyl]-N-(2-methoxybenzyl)-N~2~-(4-methoxyphenyl)glycinamide is unique due to the specific combination of fluorophenyl, sulfonyl, methoxybenzyl, and methoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
Molecular Formula |
C23H23FN2O5S |
---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
2-(N-(4-fluorophenyl)sulfonyl-4-methoxyanilino)-N-[(2-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C23H23FN2O5S/c1-30-20-11-9-19(10-12-20)26(32(28,29)21-13-7-18(24)8-14-21)16-23(27)25-15-17-5-3-4-6-22(17)31-2/h3-14H,15-16H2,1-2H3,(H,25,27) |
InChI Key |
CYPFAVMABMIKHZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NCC2=CC=CC=C2OC)S(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.